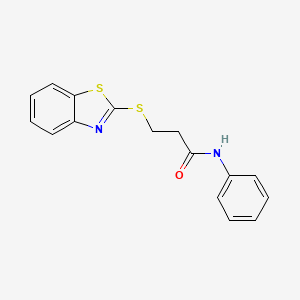
3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent, such as phenylpropanoyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. These reactions often require the presence of a catalyst or a strong base to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom typically yields sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzothiazole derivatives. It serves as a versatile intermediate in organic synthesis, enabling the development of new materials and chemical entities.
Biology: Benzothiazole derivatives, including 3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as a lead compound for the design of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Benzothiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals. They are also employed as additives in the rubber and plastics industries to improve the properties of the final products.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylpropanamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It may exhibit different biological activities and chemical reactivity due to the difference in the acyl group.
3-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylbutanamide: This derivative has a butanamide group, which may affect its solubility, stability, and biological activity compared to the propanamide derivative.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylpropanamide: This compound has the sulfur atom in a different position on the benzothiazole ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Researchers continue to explore these properties to develop new applications and improve our understanding of this compound.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(17-12-6-2-1-3-7-12)10-11-20-16-18-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBYTQKLFULCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
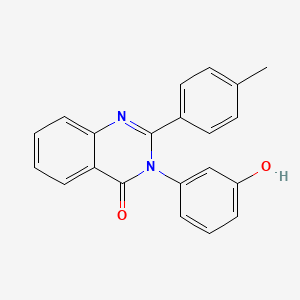
![1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(3-methoxyphenyl)sulfanylethanone](/img/structure/B5594261.png)
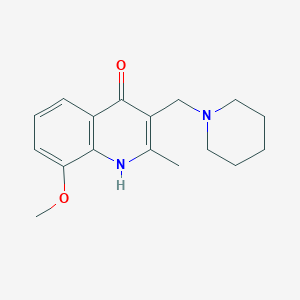
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)
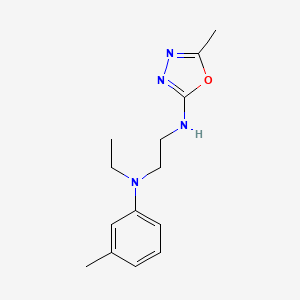
![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)
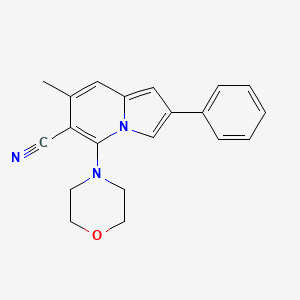
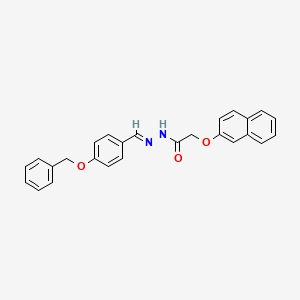
![ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5594341.png)
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)
![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)
![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)
